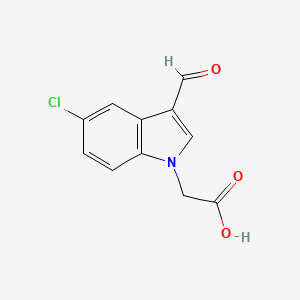
7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline (7-CFMTI) is an organic compound that has been studied extensively for its potential applications in medicine and biochemistry. It has been synthesized in the laboratory and is currently being investigated for its use in a variety of scientific research applications. The compound has unique biochemical and physiological effects, and is being studied for its potential to be used in laboratory experiments.
科学研究应用
7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in scientific research applications. It has been used in a variety of studies, including studies of its mechanism of action, its biochemical and physiological effects, and its potential use in laboratory experiments. It has also been used in studies of its potential therapeutic effects, such as its potential use in the treatment of cancer and other diseases. Additionally, this compound has been studied for its potential use in the development of new drugs and drug delivery systems.
作用机制
The mechanism of action of 7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, it is believed that the compound acts as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and behavior. It is also believed that this compound may act as an inhibitor of the enzyme monoamine oxidase (MAO), which breaks down neurotransmitters such as serotonin and dopamine. Additionally, this compound has been shown to interact with certain ion channels, suggesting that it may have an effect on the electrical activity of neurons.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, cognition, and behavior. Additionally, this compound has been shown to modulate the activity of ion channels, which are involved in the electrical activity of neurons. Finally, this compound has been shown to have anti-inflammatory and antioxidant effects, suggesting that it may have potential therapeutic uses in the treatment of certain diseases.
实验室实验的优点和局限性
7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be synthesized in high yields using a variety of methods. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. Finally, it is relatively non-toxic, making it safe to use in laboratory experiments.
However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not yet fully understood how the compound works, making it difficult to predict its effects in certain situations. Additionally, the compound is relatively expensive, making it difficult to use in large-scale experiments.
未来方向
7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has potential applications in a variety of scientific research fields. It could be used in the development of new drugs and drug delivery systems, as well as in the treatment of diseases such as cancer. Additionally, further research into its mechanism of action could lead to the development of new drugs and treatments for a variety of conditions. Finally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic uses.
合成方法
7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can be synthesized using a variety of methods, including the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of this compound with a palladium catalyst in the presence of a base. The reaction is carried out in an anhydrous solvent, such as dichloromethane, and yields the desired product in high yields. Other methods of synthesis, such as the Sonogashira-Hagihara cross-coupling reaction and the Buchwald-Hartwig amination, have also been used to synthesize this compound.
属性
IUPAC Name |
7-chloro-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c1-6-9-4-7(11)5-10(12)8(9)2-3-13-6/h4-6,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUSGBSRSINJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B6617750.png)
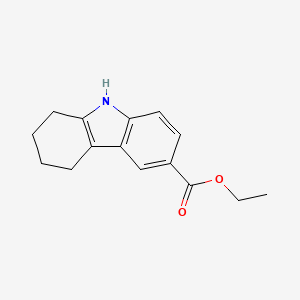
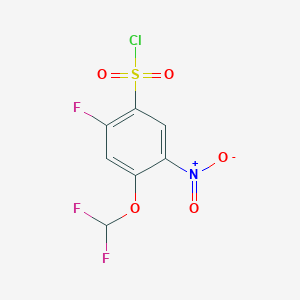
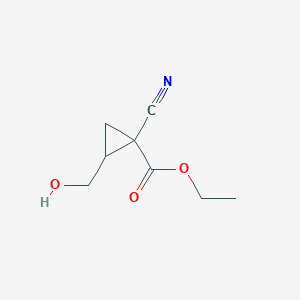
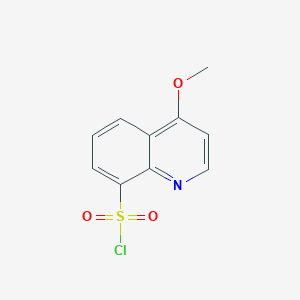

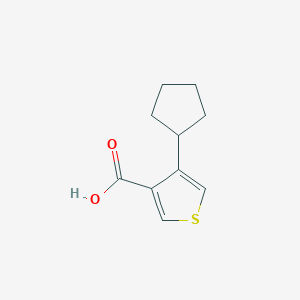
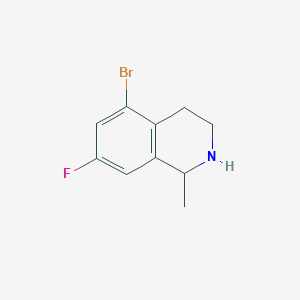
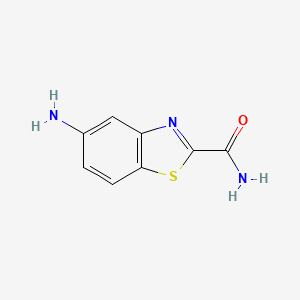
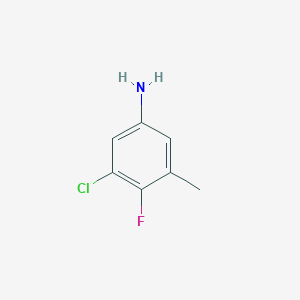

![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)
